molecular formula C10H18N4O B1477176 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097954-75-9

3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477176
CAS No.: 2097954-75-9
M. Wt: 210.28 g/mol
InChI Key: PJQLXJMJFKXGPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various 3-azabicyclo [3.1.1]heptane derivatives were synthesized from Morita–Baylis–Hillman adduct-derived 1,3-dienes bearing a 4,4-diaryl moiety through a thermal intramolecular [2+2] cycloaddition approach . A general approach to 3-azabicyclo [3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was also developed .


Molecular Structure Analysis

The molecular structure of “3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane” is complex and unique. It belongs to the class of 3-azabicyclo [3.1.1]heptanes .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be synthesized from Morita–Baylis–Hillman adduct-derived 1,3-dienes through a thermal intramolecular [2+2] cycloaddition approach . It can also be synthesized by reduction of spirocyclic oxetanyl nitriles .

Scientific Research Applications

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, have been identified as crucial components in medicinal chemistry research due to their structural similarity and comparable lipophilicity to morpholine. These compounds serve as versatile building blocks for the synthesis of novel pharmaceutical agents, with the first synthesis of morpholine 3a (tosylate salt) demonstrating a straightforward approach from inexpensive starting materials for potential use in drug development (Walker et al., 2012).

Aromatase Inhibitory Activity

The synthesis and evaluation of novel azabicyclo compounds for their in vitro inhibition of human placental aromatase, a crucial enzyme in the conversion of androgens to estrogens, have been reported. Compounds such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its derivatives exhibited significant inhibitory activity, highlighting their potential as drugs for the endocrine therapy of hormone-dependent tumors, including breast cancer (Staněk et al., 1991).

Advanced Building Blocks for Drug Discovery

Research into the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes has yielded advanced building blocks for drug discovery. A rapid two-step synthesis method employing common chemicals has been developed, facilitating the creation of substituted 3-azabicyclo compounds suitable for further medicinal chemistry exploration (Denisenko et al., 2017).

Conformationally Restricted Piperidine Derivatives

The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one showcases its utility as a building block for the selective derivatization of the cyclobutane ring. This process enables the creation of novel piperidine derivatives with conformationally restricted structures, offering potential for the development of new therapeutic agents (Denisenko et al., 2010).

Future Directions

The unique structure of “3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane” offers opportunities for exploring new reactions and synthesizing complex molecules. It holds great potential in drug discovery, materials science, and organic chemistry. The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31Similar compounds have been shown to act as agonists on orexin 2 receptors . These receptors play a crucial role in regulating sleep-wake cycles and feeding behaviors.

Mode of Action

The exact mode of action of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s structure was designed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that it may interact with similar biochemical pathways as these compounds.

Pharmacokinetics

The pharmacokinetic properties of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s physicochemical properties were dramatically improved when it was incorporated into the structure of the antihistamine drug rupatidine . This suggests that it may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound was found to improve the physicochemical properties of the antihistamine drug rupatidine when incorporated into its structure . This suggests that it may enhance the efficacy of drugs it is combined with.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s thermal stability generally decreases with increasing nitro groups . This suggests that it may be sensitive to temperature and other environmental conditions.

Properties

IUPAC Name

3-(2-azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-15-10-8-5-9(10)7-14(6-8)4-3-12-13-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLXJMJFKXGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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